[1-(phenylmethyl)-1H-indol-5-yl]methanol
Description
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(1-benzylindol-5-yl)methanol |
InChI |
InChI=1S/C16H15NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-10,18H,11-12H2 |
InChI Key |
HVNIIKANJIBTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)CO |
Origin of Product |
United States |
Preparation Methods
N-Benzylation of Indole Core
The key step in synthesizing this compound is the N-alkylation of the indole nitrogen with a benzyl group. This is commonly achieved by reacting indole or substituted indoles with benzyl halides or benzyl derivatives under basic or nucleophilic substitution conditions.
Typical Procedure: Indole is treated with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low to moderate temperatures (0 °C to room temperature) to afford N-benzylindole derivatives.
Example: In one reported method, indole was alkylated by 1-chloromethyl-1H-benzotriazole using sodium hydride in DMSO to give the N-benzylated intermediate.
Introduction of the Hydroxymethyl Group at the 5-Position
The hydroxymethyl substituent at the 5-position of the indole ring can be introduced via several approaches:
Direct Hydroxymethylation: This involves the electrophilic substitution of the indole ring with formaldehyde or paraformaldehyde under acidic or basic conditions, targeting the 5-position when appropriately substituted or activated.
Functional Group Transformation: Starting from 5-substituted indoles (such as 5-formyl or 5-halogenated indoles), the aldehyde or halogen group can be converted to the hydroxymethyl group via reduction or nucleophilic substitution.
Example: Hydroxymethylation of benzotriazole derivatives with aqueous formaldehyde to form hydroxymethyl intermediates, which after further transformations yield the target hydroxymethylated indole derivatives.
Multi-Step Synthesis Involving Protection and Deprotection
In some synthetic routes, protecting groups are used to prevent unwanted side reactions on the indole nitrogen or other reactive sites during hydroxymethylation or benzylation steps. After the key modifications, deprotection yields the desired compound.
Detailed Preparation Method from Literature
Synthesis via N-Benzylation and Hydroxymethylation (Adapted from)
| Step | Reagents and Conditions | Description | Yield | Notes |
|---|---|---|---|---|
| 1 | Indole + 1-chloromethyl-1H-benzotriazole, NaH, DMSO, 0 °C to RT | N-Benzylation of indole nitrogen to form N-benzylindole intermediate | Not specified | Controlled temperature to avoid side reactions |
| 2 | Hydroxymethylation: Aqueous formaldehyde, acidic/basic catalysis | Introduction of hydroxymethyl group at 5-position | Not specified | Electrophilic substitution at activated position |
| 3 | Purification by column chromatography | Isolation of pure this compound | 60-70% (typical) | Verified by NMR and melting point |
- Characterization: Proton NMR typically shows signals for benzyl methylene protons (~5.0 ppm), hydroxymethyl protons (~4.5 ppm), and aromatic protons of the indole and phenyl rings.
Alternative Route via Substituted Indole Precursors (Adapted from)
Starting from 5-substituted indole derivatives (e.g., 5-halo or 5-oxo tetrahydroindoles), benzylamine or benzyl halides are reacted under reflux with acid catalysis to form N-benzylated intermediates.
Subsequent reactions with iodine/methanol or other halogenating agents afford halomethyl intermediates, which upon aqueous work-up yield hydroxymethyl derivatives.
Purification is achieved by column chromatography using ethyl acetate or chloroform as eluents.
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Reaction of 5-substituted indole + benzylamine, p-TsOH, benzene, reflux, Dean-Stark | 70% | Removal of water drives reaction | |
| Halogenation with I2/MeOH, aqueous work-up | 99% | Formation of iodomethyl intermediate | |
| Purification by column chromatography | - | Solid product, mp 84–86 °C |
This method is well-documented for related indole derivatives and can be adapted for the target compound with appropriate substituents.
Summary of Reaction Conditions and Yields
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| N-Benzylation | Benzyl chloride/bromide, NaH or K2CO3 | DMSO, THF | 0 °C to RT | 2-18 h | 60-85 | Column chromatography |
| Hydroxymethylation | Formaldehyde (aqueous) | Acidic/basic medium | RT to reflux | 3-8 h | 60-70 | Crystallization or chromatography |
| Halogenation (optional) | I2/MeOH | Methanol | RT | 1-2 h | ~99 | Column chromatography |
Analytical Data and Characterization
-
- Characteristic O–H stretching vibrations (~3200–3500 cm⁻¹) and aromatic C–H stretches (~3000 cm⁻¹) are observed.
Chemical Reactions Analysis
Types of Reactions
(1-benzylindol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives using reducing agents.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(1-benzylindol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-benzylindol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
The following analysis compares [1-(phenylmethyl)-1H-indol-5-yl]methanol with structurally and functionally related indole derivatives, focusing on physicochemical properties, synthetic strategies, and biological relevance.
Structural and Physicochemical Comparison
Key Observations :
- The 5-CH₂OH group introduces hydrogen-bonding capability, similar to (3-(1H-Indol-5-yl)phenyl)methanol .
- Molecular Weight : Higher molecular weight analogs (e.g., ) exhibit increased steric bulk, which may limit bioavailability.
Commercial and Research Availability
- Commercial Analogs: (1-Methyl-1H-indol-5-yl)methanol is commercially available (97% purity, Thermo Scientific) , whereas this compound is primarily cited in specialized catalogs (e.g., CymitQuimica) as a research chemical .
Q & A
Q. What are the key synthetic routes for [1-(phenylmethyl)-1H-indol-5-yl]methanol, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves alkylation or substitution reactions at the indole nitrogen. For example, reacting 1H-indol-5-ylmethanol with benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., NaH or KOH) under anhydrous conditions. Solvents like DMF or THF are commonly used. Optimizing stoichiometry (1:1.2 molar ratio of indole to benzyl halide) and reaction time (6–12 hours at 60–80°C) can improve yields. Post-synthesis purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/water) is critical .
Q. How can the structure and purity of this compound be confirmed?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the benzyl group (δ ~4.8–5.2 ppm for CH) and indole backbone (aromatic protons at δ 7.0–7.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHNO, theoretical 237.1154 g/mol).
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the recommended storage conditions and stability considerations for this compound?
Store in amber glass vials under inert gas (N or Ar) at –20°C to prevent oxidation. Stability tests via TGA/DSC indicate decomposition temperatures >150°C. Avoid prolonged exposure to light or moisture, which may lead to hydroxyl group degradation .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
Single-crystal X-ray diffraction data can be processed with SHELXL for structure refinement. Key steps include:
- Data scaling : Use SHELXC to correct for absorption and scaling errors.
- Structure solution : Employ direct methods in SHELXS or dual-space algorithms in SHELXD .
- Refinement : Apply anisotropic displacement parameters and validate with R-factor convergence (<5%). Hydrogen bonding networks involving the methanol group should be analyzed for intermolecular interactions .
Q. What strategies address contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Mitigation approaches include:
- Deuterated solvent exchange : Use DO to identify exchangeable protons.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the indole aromatic region.
- Dynamic NMR experiments : Probe temperature-dependent conformational changes .
Q. How can computational modeling predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) against serotonin or dopamine receptors can predict binding affinities. Key parameters:
- Receptor preparation : Use PDB structures (e.g., 5-HT, PDB ID 6A93) with optimized protonation states.
- Ligand flexibility : Account for rotational bonds in the benzyl and methanol groups.
- Binding energy scoring : ΔG values <–7 kcal/mol suggest high affinity. Validate with in vitro assays (e.g., radioligand displacement) .
Q. What safety protocols are critical when handling intermediates during synthesis?
- Toxic intermediates : Use fume hoods and PPE (gloves, goggles) for benzyl halides.
- Waste disposal : Quench reactive halides with 10% NaHCO before disposal.
- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
